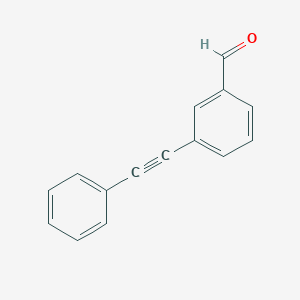

3-Phenylethynyl-benzaldehyde

描述

属性

IUPAC Name |

3-(2-phenylethynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O/c16-12-15-8-4-7-14(11-15)10-9-13-5-2-1-3-6-13/h1-8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMQKWJANJYKFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389797 | |

| Record name | 3-Phenylethynyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115021-39-1 | |

| Record name | 3-Phenylethynyl-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Standard Reaction Conditions and Catalytic Systems

A representative protocol utilizes PdbisindoleSiO₂Fe₃O₄ (0.18 mmol) as a magnetically recoverable heterogeneous catalyst, combined with 1,4-diazabicyclo[2.2.2]octane (DABCO, 2.0 mmol) in N,N-dimethylacetamide (DMA) at 60°C for 24 hours. This system achieves a 94% yield, with the magnetic catalyst enabling facile separation via external magnets, reducing palladium leaching to <0.5 ppm.

Table 1: Optimized Reaction Parameters for Sonogashira Coupling

| Parameter | Value |

|---|---|

| Aryl Halide | 3-Bromobenzaldehyde |

| Terminal Alkyne | Phenylacetylene |

| Catalyst | PdbisindoleSiO₂Fe₃O₄ |

| Base | DABCO |

| Solvent | DMA |

| Temperature | 60°C |

| Time | 24 hours |

| Yield | 94% |

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMA enhance catalyst stability and substrate solubility, whereas nonpolar solvents result in sluggish kinetics. Copper-free protocols, as demonstrated in related benzaldehyde derivatives, avoid propargylamine side reactions but require higher palladium loadings.

Mechanistic Insights and Side-Reaction Mitigation

The Sonogashira mechanism proceeds through oxidative addition of the aryl halide to palladium(0), followed by transmetallation with the copper-acetylide intermediate. The final reductive elimination yields the coupled product and regenerates the catalyst. Key challenges include:

-

Aldehyde Reactivity : The electron-withdrawing aldehyde group activates the aryl halide toward oxidative addition but may participate in undesired condensation reactions. Strict temperature control (≤60°C) and anhydrous conditions suppress imine or enamine formation.

-

Homocoupling : Trace oxygen or excess copper(I) promotes Glaser-type alkyne homocoupling. Degassing solvents and maintaining a nitrogen atmosphere minimize this side reaction.

Workup and Purification Strategies

Post-reaction processing involves quenching with water (2 mL) and extracting the crude product into ethyl acetate (3 × 5 mL). Column chromatography on silica gel with n-hexane/ethyl acetate (gradient elution) isolates this compound in high purity.

Table 2: Characterization Data for this compound

| Spectral Technique | Key Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 10.65 (s, 1H, CHO), 7.94–7.37 (m, 9H, Ar-H) |

| ¹³C NMR | δ 191.2 (CHO), 134.6–122.8 (Ar-C), 89.7 (C≡C) |

| IR | ν 2210 cm⁻¹ (C≡C), 1705 cm⁻¹ (C=O) |

The aldehyde proton resonates as a singlet near δ 10.65, while the ethynyl group’s IR stretch at 2210 cm⁻¹ confirms successful coupling. High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 206.24 (C₁₅H₁₀O).

Comparative Analysis of Catalytic Systems

Alternative catalysts, such as Pd(PPh₃)₂Cl₂/CuI , achieve comparable yields but lack recyclability. Heterogeneous systems like Pd/SiO₂ or Pd/Fe₃O₄ offer marginal improvements in turnover number (TON > 450) but require prolonged reaction times. Silver(I) additives, as employed in multicomponent reactions, accelerate transmetallation but increase costs.

Scalability and Industrial Feasibility

The magnetic catalyst’s recyclability (≥5 cycles without activity loss) makes this method industrially viable. A 10-gram scale synthesis using the standard protocol affords 9.4 g of product, demonstrating robustness. Solvent recovery via distillation reduces waste, aligning with green chemistry principles .

化学反应分析

Types of Reactions: 3-Phenylethynyl-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenylethynyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: 3-Phenylethynyl-benzoic acid.

Reduction: 3-Phenylethynyl-benzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Synthesis Applications

1.1 Multicomponent Reactions

One of the most significant applications of 3-phenylethynyl-benzaldehyde is in multicomponent reactions (MCRs). A notable study demonstrated the use of this compound in the Kabachnik–Fields reaction, which involves the formation of α-aminophosphonates. This reaction utilizes aniline and dialkyl phosphites alongside the aldehyde to yield products efficiently without the need for extensive purification methods . The catalyst system plays a crucial role in determining the reaction's success and product yield.

1.2 Cascade Reactions

Another application includes its use in cascade cyclization reactions. Research has shown that this compound can react with various acyl groups to produce complex structures such as indeno[2,1-c]pyran derivatives and oxazolonylisobenzofuran derivatives. These compounds are valuable for their potential applications in pharmaceuticals and materials science .

1.3 Heterocyclic Compound Formation

The compound has also been employed in synthesizing heterocyclic compounds. For instance, it has been used to create 1,4-oxathiin derivatives through reactions with alkynyl sulfones under basic conditions. This process highlights the compound's utility in generating biologically active heterocycles, which are important in medicinal chemistry .

Biological Activities

2.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. Compounds synthesized from this aldehyde have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics or antifungal agents .

2.2 Antitumor Activity

Studies have also investigated the antitumor potential of compounds derived from this compound. These compounds have been found to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Industrial Applications

3.1 Material Science

In material science, this compound is utilized in synthesizing polymers and other materials with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

3.2 Flame Retardants

The introduction of certain phosphonates derived from this compound into epoxy systems has been reported to enhance flame retardant properties, indicating its potential use in safety-critical applications such as electronics and construction materials .

Table 1: Summary of Synthetic Applications

作用机制

The mechanism of action of 3-Phenylethynyl-benzaldehyde involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic systems, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes critical data for 3-Phenylethynyl-benzaldehyde and analogous benzaldehyde derivatives:

Reactivity and Electronic Effects

- Phenylethynyl vs. Ethynyl: The phenyl group in this compound stabilizes the alkyne via conjugation, reducing electrophilicity compared to 3-Ethynylbenzaldehyde. This stabilization impacts reactivity in Sonogashira couplings, where steric bulk may slow kinetics but improve selectivity .

- Chloro vs. Phenylethynyl : The electron-withdrawing chloro group in 3-Chlorobenzaldehyde activates the aldehyde for nucleophilic addition (e.g., in benzimidazole synthesis; see ), whereas the phenylethynyl group’s resonance effects moderate electrophilicity, favoring reactions requiring extended conjugation .

- Phenoxy vs. Phenylethynyl: The phenoxy group in 3-Phenoxybenzaldehyde is electron-donating, making the aldehyde less reactive toward nucleophiles compared to this compound. This difference is critical in applications like flavor chemistry, where mild reactivity is preferred .

生物活性

Overview

3-Phenylethynyl-benzaldehyde (C15H10O) is an organic compound notable for its unique structure, which features a benzaldehyde moiety substituted with a phenylethynyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Research indicates that it may play a role in the synthesis of biologically relevant compounds and exhibit various pharmacological properties.

- Molecular Formula : C15H10O

- Molecular Weight : 222.24 g/mol

- CAS Number : 115021-39-1

- Chemical Structure : Chemical Structure

Anticancer Properties

Research has highlighted the potential of this compound in anticancer applications. The compound is involved in the synthesis of isoxazoles, which have been reported to possess anticancer activity. For instance, compounds derived from isoxazoles have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study : A study demonstrated that derivatives of benzaldehyde, including those related to this compound, exhibited significant cytotoxicity against human cancer cell lines, suggesting that structural modifications can enhance biological activity .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Benzaldehyde derivatives are known to disrupt cellular antioxidation systems in fungi, leading to inhibited growth. This disruption may be attributed to the compound's ability to interact with cellular components, thereby affecting metabolic pathways .

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Candida albicans | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Staphylococcus aureus | 18 | 100 |

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, disrupting cellular functions.

- Gene Expression Modulation : It can alter gene expression profiles associated with cell survival and apoptosis.

- Antioxidant Interaction : By disrupting antioxidant systems, it may increase oxidative stress within microbial cells, leading to cell death .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics. It is reported to have high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is crucial for therapeutic applications targeting central nervous system disorders .

Safety and Toxicity

While the biological activities are promising, safety evaluations are essential. Limited data on toxicity suggest that while benzaldehyde derivatives can exhibit significant biological effects, their safety profiles must be thoroughly assessed through preclinical and clinical studies.

常见问题

Q. What are the common synthetic routes for 3-Phenylethynyl-benzaldehyde, and what are their limitations?

A two-step approach involving Sonogashira coupling between 3-bromo-benzaldehyde and phenylacetylene is widely used, with palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst . Limitations include sensitivity to oxygen/moisture, requiring inert conditions, and potential side reactions (e.g., aldehyde group oxidation). Purification challenges arise due to byproducts like homocoupled alkynes.

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR : Confirm aldehyde proton (δ 9.8–10.2 ppm) and ethynyl group (sharp singlet at δ 2.8–3.2 ppm for terminal protons) .

- HPLC : Monitor purity using reverse-phase C18 columns (e.g., 70:30 acetonitrile/water mobile phase) with UV detection at 270 nm .

- FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and ethynyl C≡C stretch (~2100 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent aldehyde oxidation and ethynyl group degradation. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced side reactions .

Advanced Research Questions

Q. How can contradictory data in reaction yields for Sonogashira coupling of this compound be resolved?

Discrepancies often stem from:

- Catalyst loading : Excess Pd(0) may lead to colloidal Pd formation, reducing efficiency. Optimize at 2–5 mol% .

- Base selection : Use Et₃N instead of K₂CO₃ to minimize aldehyde side reactions.

- Analytical calibration : Validate HPLC/GC methods with internal standards to quantify impurities accurately .

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

The electron-withdrawing aldehyde group directs ethynyl substitution to the meta position via resonance stabilization of the transition state. Computational studies (DFT) show lower activation energy for meta-substitution compared to ortho/para . Experimental validation involves competitive coupling with substituted benzaldehydes .

Q. How can isotopic labeling (e.g., deuterated analogs) improve pharmacokinetic studies of this compound derivatives?

Deuterium incorporation at the ethynyl position (e.g., this compound-α-d₁) enhances metabolic stability by slowing CYP450-mediated oxidation. Use LC-MS with deuterium-specific fragmentation patterns to track in vivo distribution .

Q. What strategies mitigate toxicity risks during large-scale handling of this compound?

- Ventilation : Use fume hoods with >0.5 m/s airflow to limit inhalation exposure .

- PPE : Nitrile gloves and polycarbonate goggles are mandatory; avoid latex due to permeability .

- Waste disposal : Neutralize aldehyde residues with bisulfite solution before disposal .

Methodological Challenges

Q. How to design experiments to resolve conflicting solubility data for this compound in polar solvents?

- Controlled solvent screening : Test solubility in DMSO, DMF, and THF at 25°C under standardized agitation (e.g., 500 rpm for 24 hr).

- Quantify via gravimetry : Filter saturated solutions through 0.22 µm membranes and measure residue .

- Account for polymorphism : Use XRPD to identify crystalline forms affecting solubility .

Q. What computational tools predict the reactivity of this compound in nucleophilic additions?

- Molecular docking : Simulate interactions with nucleophiles (e.g., amines) using AutoDock Vina.

- Reactivity indices : Calculate Fukui indices (Gaussian 09) to identify electrophilic sites (aldehyde carbon: f⁺ ≈ 0.35) .

Data Interpretation & Optimization

Q. How to address inconsistencies in reported catalytic efficiencies for this compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。